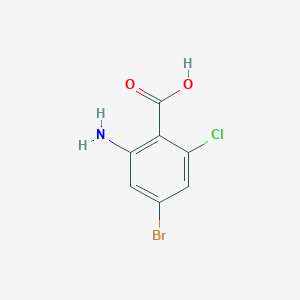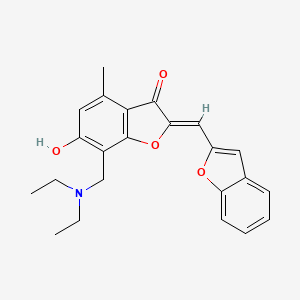
3-Methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 2490406-16-9 . It has a molecular weight of 240.21 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(methylsulfonyl)-5-(trifluoromethyl)pyridin-2-amine . The InChI code is 1S/C7H7F3N2O2S/c1-15(13,14)5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 240.21 .Mécanisme D'action
The mechanism of action of 3-Methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to a decrease in the production of certain signaling molecules, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in vitro. Additionally, it has been shown to have insecticidal properties in vivo. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine in lab experiments is its potential as a drug candidate. Its ability to inhibit the activity of certain enzymes makes it a promising target for the development of new drugs. Additionally, its insecticidal properties make it a potential candidate for the development of new insecticides. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine. One direction is the further study of its potential as a drug candidate. It has been shown to have anti-cancer and anti-inflammatory properties, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, the development of new synthesis methods for this compound could increase its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine involves a multi-step process that starts with the reaction of 2-chloro-5-(trifluoromethyl)pyridine with sodium methoxide in methanol. The resulting intermediate is then reacted with methylsulfonyl chloride in the presence of a base to give the final product. The overall yield of this process is around 50%, and the purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
3-Methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine has shown potential in various scientific research applications. One of the most significant applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been shown to inhibit the activity of certain enzymes, making it a potential treatment for diseases like cancer and inflammation. Additionally, it has been studied for its potential as an insecticide in agrochemistry and as a precursor for the synthesis of novel materials in material science.
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-15(13,14)5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWZDLSFODOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490406-16-9 |
Source


|
| Record name | 3-methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
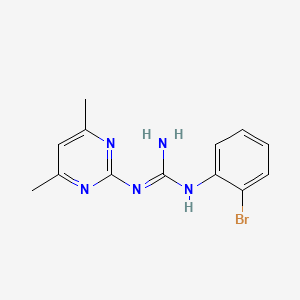
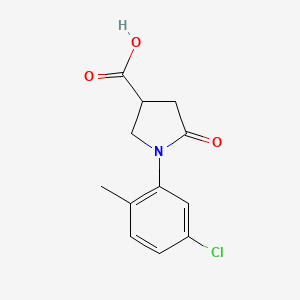
![N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853386.png)
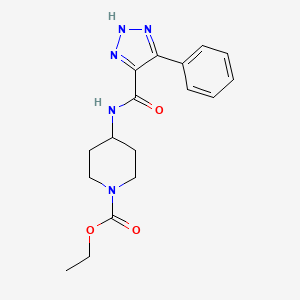
![2-(3-Benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2853388.png)
![4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2853394.png)


![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2853397.png)
![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)
